molecular formula C14H10ClFO2 B1323946 3-Chloro-4-fluoro-4'-methoxybenzophenone CAS No. 760192-87-8

3-Chloro-4-fluoro-4'-methoxybenzophenone

Cat. No.: B1323946
CAS No.: 760192-87-8
M. Wt: 264.68 g/mol
InChI Key: ZWEVFMUYMLHYNO-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-4’-methoxybenzophenone is an organic compound that belongs to the class of benzophenones. Benzophenones are widely used in various industries, including pharmaceuticals, cosmetics, and as intermediates in organic synthesis. This compound is characterized by the presence of chloro, fluoro, and methoxy substituents on the benzophenone core, which can influence its chemical reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluoro-4’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-chloro-4-fluoroanisole with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of 3-Chloro-4-fluoro-4’-methoxybenzophenone can be achieved through continuous flow processes, which offer advantages in terms of efficiency, scalability, and safety. The use of automated systems and optimized reaction conditions ensures consistent product quality and high yields.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-4’-methoxybenzophenone can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carbonyl group in the benzophenone core can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzophenones.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include benzyl alcohol derivatives.

Scientific Research Applications

3-Chloro-4-fluoro-4’-methoxybenzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of UV-absorbing agents and as a photoinitiator in polymerization reactions.

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-4’-methoxybenzophenone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chloro and fluoro substituents can enhance its binding affinity to target proteins, while the methoxy group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluoro-2’-methoxybenzophenone
  • 4-Chloro-3’-methoxybenzophenone
  • 4-Chloro-2-methoxybenzoyl chloride

Uniqueness

3-Chloro-4-fluoro-4’-methoxybenzophenone is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The combination of chloro, fluoro, and methoxy groups provides a distinct set of properties that can be leveraged in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

(3-chloro-4-fluorophenyl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-18-11-5-2-9(3-6-11)14(17)10-4-7-13(16)12(15)8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEVFMUYMLHYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641493
Record name (3-Chloro-4-fluorophenyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760192-87-8
Record name (3-Chloro-4-fluorophenyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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